molecular formula C20H17BrN2O3 B12455310 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B12455310
M. Wt: 413.3 g/mol
InChI Key: DSQQVVPFFVRXPM-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromophenyl group and a propanoylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond between the furan carboxylic acid and the propanoylamino phenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like Pd/C with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    5-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a methyl group instead of bromine.

    5-(4-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17BrN2O3/c1-2-19(24)22-15-7-9-16(10-8-15)23-20(25)18-12-11-17(26-18)13-3-5-14(21)6-4-13/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

DSQQVVPFFVRXPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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